Positional Isomer Comparison: 4-Nitro vs. 5-Nitro Indazole-3-carbonitriles for Target Selectivity (ROCK vs. nNOS)
A comparison of positional isomers reveals a stark divergence in biological target engagement. The 5-nitro positional isomer (DL0805) is characterized as a Rho kinase (ROCK-I) inhibitor, whereas the 4-nitro substituted indazoles, including 4-nitroindazole, are established as potent inhibitors of neuronal nitric oxide synthase (nNOS) [1]. This indicates that the 4-nitro-3-carbonitrile derivative is predicted to preferentially target nNOS over ROCK-I.
| Evidence Dimension | Target Engagement (Primary Target) |
|---|---|
| Target Compound Data | Predicted nNOS inhibition (based on 4-nitro substitution) |
| Comparator Or Baseline | 5-Nitro-1H-indazole-3-carbonitrile (DL0805): ROCK-I IC50 = 6.67 µM |
| Quantified Difference | Not applicable (different target) |
| Conditions | In vitro enzyme inhibition assay for ROCK-I (comparator) |
Why This Matters
This evidence guides procurement for scientists requiring an nNOS-focused chemical probe rather than a ROCK inhibitor, preventing cross-target confounding in assay development.
- [1] Boulouard, M., Schumann-Bard, P., Butt-Gueulle, S., Lohou, E., Stiebing, S., Collot, V., & Rault, S. (2007). 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 17(11), 3177-3180. DOI: 10.1016/j.bmcl.2007.03.024 View Source
